molecular formula C6H11N3O B13171203 2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

Cat. No.: B13171203
M. Wt: 141.17 g/mol
InChI Key: RJUFQGGTKSIYLH-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The triazole ring is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium at room temperature, making it a convenient and efficient method for synthesizing triazole derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. The triazole ring’s nitrogen atoms can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, making it a versatile molecule in medicinal chemistry .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-(3-ethyltriazol-4-yl)ethanol

InChI

InChI=1S/C6H11N3O/c1-2-9-6(3-4-10)5-7-8-9/h5,10H,2-4H2,1H3

InChI Key

RJUFQGGTKSIYLH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=N1)CCO

Origin of Product

United States

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